![molecular formula C21H28N4O2S B2480228 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile CAS No. 691858-05-6](/img/structure/B2480228.png)

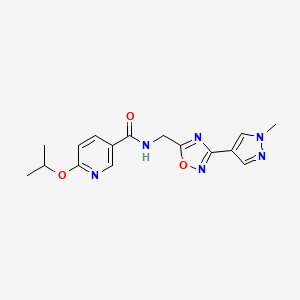

4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

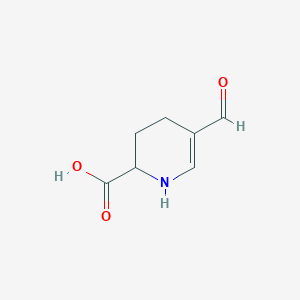

The synthesis of quinazolinone derivatives often involves cyclization reactions and can be achieved via various synthetic routes, including palladium-catalyzed oxidative carbonylation and metal-free tandem approaches. For example, Costa et al. (2004) describe a palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives to synthesize quinazolin-2-ones, which could be relevant for derivatives like our compound (Costa et al., 2004). Another method by Ramanathan et al. (2017) involves a metal-free synthesis of quinazolin-4(3H)-imines, demonstrating the versatility in synthesizing complex quinazolinone structures (Ramanathan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Biological Activity: Compounds related to 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile have been synthesized and studied for their biological activity. For instance, derivatives like 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibit significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Anticancer Activity

- Cytotoxicity and Anticancer Properties: Certain amino- and sulfanyl-derivatives of benzoquinazolinones have shown potential cytotoxicity, with some demonstrating significant anticancer activity. This suggests a potential research avenue for this compound in anticancer studies (Nowak et al., 2015).

Antioxidant Properties

- Antioxidant Activity: Novel compounds, such as 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related chemical structures, have exhibited higher antioxidant activities compared to standard antioxidants. This indicates the potential for this compound in antioxidant research (Hassan et al., 2017).

Antibacterial and Antifungal Activity

- Antimicrobial Properties: Derivatives like 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones have shown significant antibacterial and antifungal activity, suggesting similar potentials for this compound (Anisetti & Reddy, 2012).

Cardiotonic Agents

- Cardiotonic Activity: Research on similar compounds, such as 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, has explored their potential as cardiotonic agents, indicating possible applications of this compound in cardiovascular research (Nomoto et al., 1991).

Antihypertensive and Analgesic Activities

- Antihypertensive and Analgesic Effects: Compounds like N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, structurally related to this compound, have been synthesized and shown good antihypertensive activity. Analogs of this compound also demonstrated analgesic effects (Manoury et al., 1986; Yusov et al., 2019).

Eigenschaften

IUPAC Name |

4-(3-cycloheptyl-4-imino-6,7-dimethoxyquinazolin-2-yl)sulfanylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-26-18-13-16-17(14-19(18)27-2)24-21(28-12-8-7-11-22)25(20(16)23)15-9-5-3-4-6-10-15/h13-15,23H,3-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFXLMHHOZWWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCCC#N)C3CCCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)

![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)